2-Methoxy-N-(pentan-2-YL)aniline
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Overview
Description
2-Methoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H19NO It is a derivative of aniline, where the amino group is substituted with a methoxy group and a pentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(pentan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with a suitable alkylating agent such as 2-bromopentane. The reaction typically occurs in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
2-Methoxy-N-(pentan-2-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The methoxy and pentan-2-yl groups influence the compound’s binding affinity and selectivity towards these targets. The compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(2-methylpentan-2-yl)aniline
- 4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
- 2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
Uniqueness
2-Methoxy-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and applications in various fields .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-methoxy-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-7-10(2)13-11-8-5-6-9-12(11)14-3/h5-6,8-10,13H,4,7H2,1-3H3 |
InChI Key |
JKLFJKPIJJTQEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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